molecular formula C4H10Cl2N4 B1463504 (5-methyl-1H-1,2,4-triazol-3-yl)methanamine dihydrochloride CAS No. 1192477-93-2

(5-methyl-1H-1,2,4-triazol-3-yl)methanamine dihydrochloride

Cat. No. B1463504
M. Wt: 185.05 g/mol
InChI Key: AGPDXAMGCAFJKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(5-methyl-1H-1,2,4-triazol-3-yl)methanamine dihydrochloride” is a chemical compound with the molecular formula C3H7ClN4 . It is used as a reactant in the preparation of peptidomimetics as granzyme B inhibitors for the treatment of autoimmune, inflammatory and related diseases .


Synthesis Analysis

The synthesis of similar compounds has been reported in various studies . These studies provide detailed information about the synthesis process, including the use of NMR spectroscopy for structural confirmation.


Molecular Structure Analysis

The molecular structure of “(5-methyl-1H-1,2,4-triazol-3-yl)methanamine dihydrochloride” can be determined using various spectroscopic techniques . The InChI code for this compound is 1S/C4H8N4.2ClH/c1-3-6-4(2-5)8-7-3;;/h2,5H2,1H3,(H,6,7,8);2*1H .


Chemical Reactions Analysis

The chemical reactions involving “(5-methyl-1H-1,2,4-triazol-3-yl)methanamine dihydrochloride” can be analyzed using various techniques . For example, NMR spectroscopy can be used to analyze the chemical shifts of the compound, providing insights into its reactivity.


Physical And Chemical Properties Analysis

“(5-methyl-1H-1,2,4-triazol-3-yl)methanamine dihydrochloride” is a solid at room temperature . Its molecular weight is 185.06 . More detailed physical and chemical properties can be determined using various analytical techniques.

Scientific Research Applications

  • Anticancer Agents

    • Field: Medicinal Chemistry
    • Application: A study reported the synthesis of novel 1,2,4-triazole derivatives as promising anticancer agents .
    • Method: The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis . The cytotoxic activities of the synthesized compounds were evaluated against three human cancer cell lines including MCF-7, Hela and A549 using MTT assay .
    • Results: Compounds 7d, 7e, 10a and 10d showed a promising cytotoxic activity lower than 12 μM against Hela cell line .
  • Antifungal Agents

    • Field: Medicinal Chemistry
    • Application: New compounds were synthesized to assess their ability to bind to lanosterol 14α-demethylase (CYP51), which is a molecular target for clinically used azole-antifungals .
    • Method: Molecular docking studies were performed .
    • Results: The results of these studies were not provided in the search results .
  • Antibacterial Agents

    • Field: Medicinal Chemistry
    • Application: Triazole derivatives have been used in the development of new antibacterial agents to fight multidrug-resistant pathogens .
    • Method: Hybrid molecules are designed by substituting different pharmacophores into one structure, leading to compounds with increased antimicrobial activity .
    • Results: The specific results were not provided in the search results .
  • Antiviral Agents

    • Field: Medicinal Chemistry
    • Application: Triazole derivatives have been synthesized and studied for their antimicrobial, antioxidant, and antiviral potential .
    • Method: The design of triazole moiety is based on the literature .
    • Results: The specific results were not provided in the search results .
  • Environmental Monitoring

    • Field: Environmental Science
    • Application: Triazole derivatives, such as 1-methyl-1H-1,2,4-triazole, have been used as markers of hydrazine exposure in plants .
    • Method: Garden cress (Lepidium sativum L.) and zucchini (Cucurbita pepo L.) were used as model plant objects to study 1,1-dimethylhydrazine exposure in vitro using the GC–MS system .
    • Results: Among the detected 1,1-dimethylhydrazine transformation products in plant tissues, 1-methyl-1H-1,2,4-triazole had the highest intensity and reproducibility .
  • Materials Science

    • Field: Materials Science
    • Application: Triazoles have found broad applications in materials science .
    • Method: The specific methods were not provided in the search results .
    • Results: The specific results were not provided in the search results .

Safety And Hazards

The compound is classified under GHS07 for safety and hazards. It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for the research and development of “(5-methyl-1H-1,2,4-triazol-3-yl)methanamine dihydrochloride” could involve further exploration of its potential applications in the treatment of autoimmune, inflammatory and related diseases . Additionally, more studies could be conducted to fully understand its mechanism of action and to optimize its synthesis process .

properties

IUPAC Name

(5-methyl-1H-1,2,4-triazol-3-yl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N4.2ClH/c1-3-6-4(2-5)8-7-3;;/h2,5H2,1H3,(H,6,7,8);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGPDXAMGCAFJKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-methyl-1H-1,2,4-triazol-3-yl)methanamine dihydrochloride

CAS RN

1192477-93-2
Record name (3-methyl-1H-1,2,4-triazol-5-yl)methanamine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-methyl-1H-1,2,4-triazol-3-yl)methanamine dihydrochloride
Reactant of Route 2
(5-methyl-1H-1,2,4-triazol-3-yl)methanamine dihydrochloride
Reactant of Route 3
(5-methyl-1H-1,2,4-triazol-3-yl)methanamine dihydrochloride
Reactant of Route 4
(5-methyl-1H-1,2,4-triazol-3-yl)methanamine dihydrochloride
Reactant of Route 5
(5-methyl-1H-1,2,4-triazol-3-yl)methanamine dihydrochloride
Reactant of Route 6
(5-methyl-1H-1,2,4-triazol-3-yl)methanamine dihydrochloride

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